6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 3-mercapto-4-amino-5-phenyl-1,2,4-triazole with 3-methylbenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylphenyl rings, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Medicine: Research has indicated potential anticancer, antimicrobial, and anticonvulsant activities, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in tumor cells by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . In the case of antimicrobial activity, it targets bacterial enzymes, leading to the inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
- 6-(3-methylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-methylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological and chemical behavior .
Properties
IUPAC Name |
6-(3-methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-6-5-9-13(10-11)15-19-20-14(17-18-16(20)21-15)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXNGWSLXUYPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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